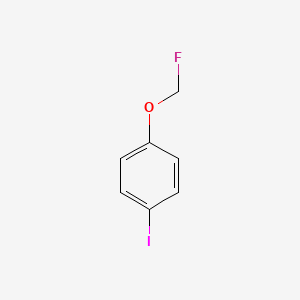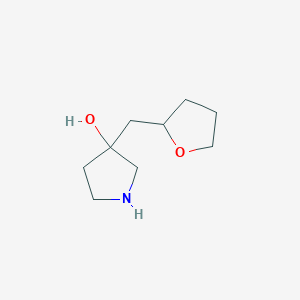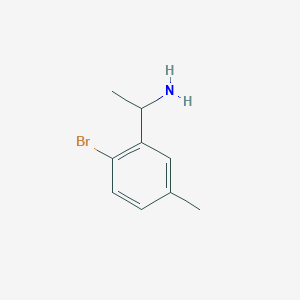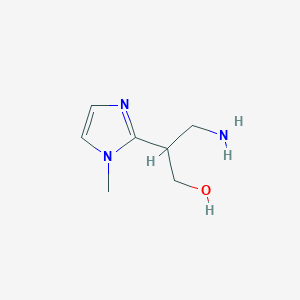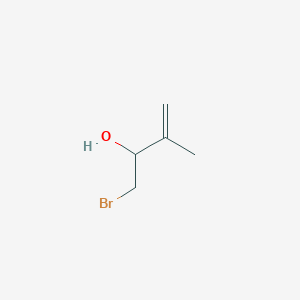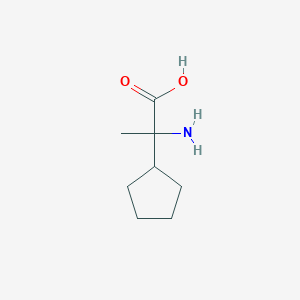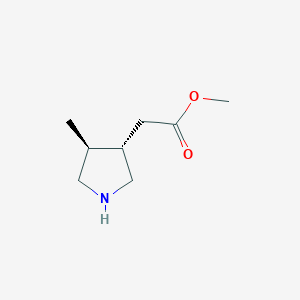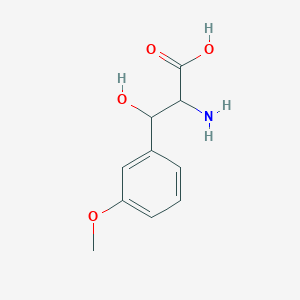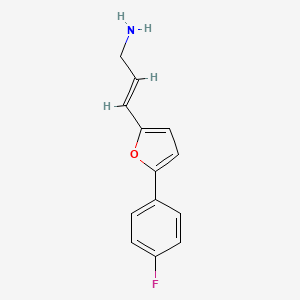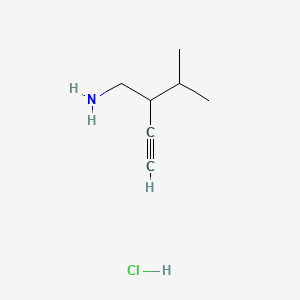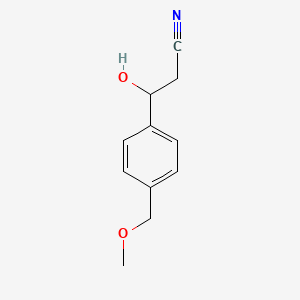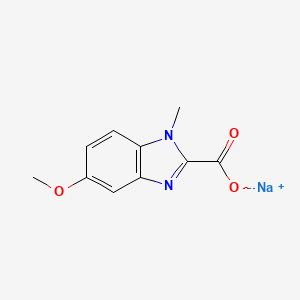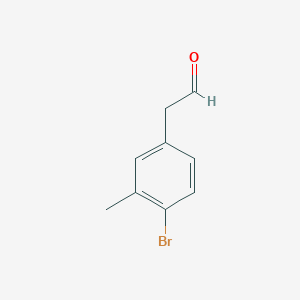
2-(4-Bromo-3-methylphenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-methylphenyl)acetaldehyde is an organic compound with the molecular formula C₉H₉BrO It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Bromo-3-methylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-methylacetophenone followed by oxidation. The reaction typically uses bromine as the brominating agent and an oxidizing agent such as pyridinium chlorochromate (PCC) to convert the intermediate to the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-Bromo-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Bromo-3-methylphenyl)acetic acid.
Reduction: 2-(4-Bromo-3-methylphenyl)ethanol.
Substitution: 2-(4-Methoxy-3-methylphenyl)acetaldehyde.
科学研究应用
2-(4-Bromo-3-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Bromo-3-methylphenyl)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The bromine atom can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-3-methylphenyl)acetaldehyde
- 2-(4-Fluoro-3-methylphenyl)acetaldehyde
- 2-(4-Iodo-3-methylphenyl)acetaldehyde
Uniqueness
2-(4-Bromo-3-methylphenyl)acetaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
属性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC 名称 |
2-(4-bromo-3-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,5-6H,4H2,1H3 |
InChI 键 |
WCELDBJXIPKWJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
![3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13550272.png)
